3-(2-(Methylsulfonyl)ethoxy)azetidine
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Overview
Description
3-(2-(Methylsulfonyl)ethoxy)azetidine is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.23 g/mol . It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of the azetidine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-(Methylsulfonyl)ethoxy)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylsulfonyl)ethoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(2-(Methylsulfonyl)ethoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and stability.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Industry: The compound is used in the development of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(Methylsulfonyl)ethoxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and the presence of the nitrogen atom make it reactive towards various biological targets. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability.
Uniqueness
3-(2-(Methylsulfonyl)ethoxy)azetidine is unique due to its specific functional groups and the presence of the sulfonyl group, which imparts distinct chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(2-methylsulfonylethoxy)azetidine |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)3-2-10-6-4-7-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
KQYLQOYURYZICN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOC1CNC1 |
Origin of Product |
United States |
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